2-(3-Isopropenylphenyl)propanoic acid
Description
2-(3-Isopropenylphenyl)propanoic acid is a propanoic acid derivative featuring a phenyl ring substituted with an isopropenyl group (-CH(CH₂)=CH₂) at the meta position. This compound belongs to a broader class of arylpropanoic acids, which are structurally characterized by a phenyl group attached to the α-carbon of a propanoic acid backbone.
Key structural features influencing its behavior include:
- Substituent position: The meta-substituted isopropenyl group distinguishes it from para-substituted NSAIDs like ibuprofen (2-(4-isobutylphenyl)propanoic acid) .
- Functional groups: The unsaturated isopropenyl group may enhance lipophilicity compared to alkyl or halogen substituents, affecting solubility and bioavailability.
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-(3-prop-1-en-2-ylphenyl)propanoic acid |
InChI |
InChI=1S/C12H14O2/c1-8(2)10-5-4-6-11(7-10)9(3)12(13)14/h4-7,9H,1H2,2-3H3,(H,13,14) |
InChI Key |
ULMIEFRMUDVNPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=C)C)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their substituent effects:
Substituent Impact Analysis :
- Electron-withdrawing/donating effects: Nitro (electron-withdrawing) and hydroxyl (electron-donating) groups in analogs like alter acidity (pKa) and reactivity. For example, the nitro group in 3-(4-hydroxy-3-nitrophenyl)propanoic acid lowers pKa, increasing acidity compared to unsubstituted propanoic acid .
Physicochemical Properties
Available data for select analogs (extrapolated for the target compound):
Notes:
- The isopropenyl group’s steric bulk may reduce crystallinity compared to ibuprofen, affecting formulation stability.
- The unsaturated bond could confer reactivity in polymerization or conjugation reactions.
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